Methyltrioxorhenium(VII)

Overview

Description

Synthesis Analysis

MTO is synthesized through reactions that often involve the combination of rhenium compounds with methylating agents. Various studies have explored the synthesis routes, emphasizing the conditions that favor the formation of MTO and its derivatives. The synthesis of MTO involves careful control of reaction conditions to ensure the desired product is obtained, highlighting the complexity of organometallic synthesis.

Molecular Structure Analysis

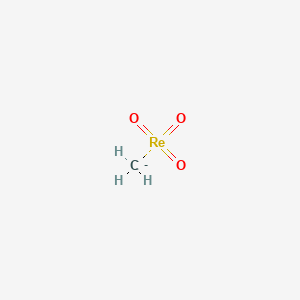

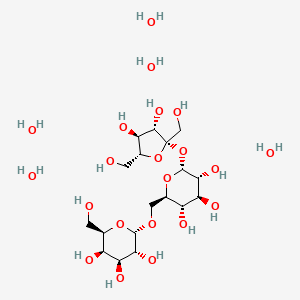

The molecular structure of MTO has been characterized using techniques such as X-ray crystallography, revealing its octahedral geometry with a central rhenium atom surrounded by three oxygen atoms and one methyl group. This structural information is crucial for understanding the reactivity and catalytic behavior of MTO.

Chemical Reactions and Properties

MTO participates in a variety of chemical reactions, serving as a catalyst in processes such as olefin epoxidation and oxidation of metal carbonyls. Its ability to form stable adducts with Lewis bases enhances its reactivity and selectivity in catalytic processes. The chemical properties of MTO, including its reactivity with nucleophilic anions and its role in condensation reactions, have been the subject of detailed studies.

Physical Properties Analysis

The physical properties of MTO, such as its stability in air and sensitivity to moisture and light, are important for its handling and storage. The compound's physical stability under various conditions influences its practical applications in catalysis.

Chemical Properties Analysis

The chemical properties of MTO, including its Lewis acidity and ability to form complexes with various ligands, underpin its utility as a catalyst. Studies have focused on its interactions with N-donor ligands, its acidity based on binding strengths, and the influence of these properties on its catalytic performance.

For a deeper dive into the synthesis, structure, reactions, and properties of Methyltrioxorhenium(VII), the following references provide comprehensive details and insights:

- Bidentate Lewis base adducts of methyltrioxorhenium(VII) and their application in catalytic epoxidation (Ferreira et al., 2001).

- Mehrfachbindungen zwischen Hauptgruppenelementen und Übergangsmetallen: LXXX. Zur Kenntnis der “Metallsäure” Methyltrioxorhenium(VII) (Herrmann et al., 1990).

- Mono- and bis- methyltrioxorhenium(VII) complexes with salen ligands: synthesis, properties, applications (Xu et al., 2009).

- σ-Hole interactions in organometallic catalysts: the case of methyltrioxorhenium(VII) (Calabrese et al., 2023).

- Lewis acidity of methyltrioxorhenium(VII) (MTO) based on the relative binding strengths of N-donors (Nabavizadeh & Rashidi, 2006).

Scientific Research Applications

-

Olefin Metathesis

- Field: Organic Chemistry

- Application: Methyltrioxorhenium(VII) is used as a catalyst for olefin metathesis .

- Method: The exact method of application can vary depending on the specific reaction conditions and the type of olefins being used .

- Results: The outcome is the rearrangement of the olefins to form a new product .

-

Oxidation of Alkenes to Epoxides

-

Conversion of 2-Methylnaphthalene to 2-Methyl-1,4-naphthoquinone (Vitamin K3)

- Field: Organic Chemistry

- Application: Methyltrioxorhenium(VII) is used as a catalytic oxidant for converting 2-methylnaphthalene to 2-methyl-1,4-naphthoquinone (Vitamin K3) .

- Method: The 2-methylnaphthalene is exposed to Methyltrioxorhenium(VII) in a suitable solvent .

- Results: The 2-methylnaphthalene is oxidized to form 2-methyl-1,4-naphthoquinone (Vitamin K3) .

-

Conversion of Imines to Nitrones

- Field: Organic Chemistry

- Application: Methyltrioxorhenium(VII) is used as a catalytic oxidant with urea hydrogen peroxide in an efficient conversion of imines to nitrones .

- Method: The imine is exposed to a mixture of Methyltrioxorhenium(VII) and urea hydrogen peroxide .

- Results: The imine is converted to a nitrone .

-

Regioselective Bromination of Fused Pyridine N-Oxides

- Field: Organic Chemistry

- Application: Methyltrioxorhenium(VII) is used in the regioselective bromination of fused pyridine N-oxides .

- Method: The fused pyridine N-oxide is exposed to Methyltrioxorhenium(VII) in a suitable solvent .

- Results: The fused pyridine N-oxide is brominated at a specific position .

-

Antioxidant

-

Oxyfunctionalization Reactions

-

Oxidation of Amines to N-Oxides

-

Oxidation of Aldehydes and Diazoalkanes into an Alkene

Safety And Hazards

Methyltrioxorhenium(VII) should be handled with care. Avoid breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name |

carbanide;trioxorhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3.3O.Re/h1H3;;;;/q-1;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSXFJPZOCRDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].O=[Re](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3O3Re- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370077 | |

| Record name | Methylrhenium trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyltrioxorhenium(VII) | |

CAS RN |

70197-13-6 | |

| Record name | Methyltrioxorhenium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070197136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylrhenium trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylrhenium(VII) trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTRIOXORHENIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883D8RDD5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-hydroxyphenyl)-1-piperazinyl]pyrrolidine-2,5-dione](/img/structure/B1225327.png)

![5-bromo-3-[[3-(3,3-dimethyl-1-piperidinyl)-1-oxopropyl]amino]-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B1225329.png)

![1-[1-(2-Fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-(4-methyl-1-piperidinyl)ethanone](/img/structure/B1225338.png)

![2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]thio]-3-ethyl-5,6-dimethyl-4-thieno[2,3-d]pyrimidinone](/img/structure/B1225339.png)

![7-(4-Quinazolinyloxymethyl)-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1225340.png)

![2-[4-[[(3,4-Dichlorophenyl)-oxomethyl]amino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoic acid ethyl ester](/img/structure/B1225342.png)

![3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-trimethylazanium](/img/structure/B1225343.png)

![5-(4-methoxyphenyl)-N-[(5-methyl-2-phenyl-4-triazolyl)methyl]-4-oxazolecarboxamide](/img/structure/B1225345.png)

![N-(4-methoxy-2-nitrophenyl)-3-[(2-methyl-1-oxopropyl)amino]benzamide](/img/structure/B1225348.png)

![3-[(2-Chloro-6-fluorophenyl)methyl]-5-fluoro-1-(2-oxolanyl)pyrimidine-2,4-dione](/img/structure/B1225350.png)